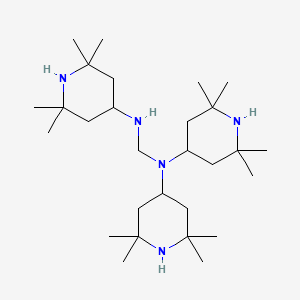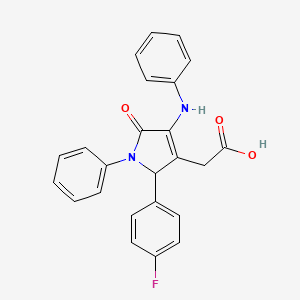![molecular formula C27H36N2O5 B15007309 N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B15007309.png)
N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a pyrrolidine ring, and a propoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Adamantane Derivative: Adamantane is reacted with an appropriate halogenating agent to introduce a halogen atom, forming an adamantyl halide.
Ether Formation: The adamantyl halide is then reacted with an alcohol to form the adamantyl ether.
Acylation: The adamantyl ether is acylated using an acyl chloride to introduce the acetamide group.
Pyrrolidine Ring Formation: The acetamide derivative is then reacted with a suitable amine to form the pyrrolidine ring.
Final Coupling: The pyrrolidine derivative is coupled with a propoxyphenyl derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in research to understand its interactions with biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Adamantan-1-yl)-N-[1-(adamantan-1-yl)ethyl]acetamide: This compound shares the adamantane and acetamide moieties but lacks the pyrrolidine and propoxyphenyl groups.
N-[2-(Adamantan-1-yl)ethyl]acetamide: Similar in structure but simpler, lacking the additional functional groups present in the target compound.
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]ACETAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the adamantane moiety provides rigidity and hydrophobicity, while the pyrrolidine ring and propoxyphenyl group offer additional sites for interaction with biological targets.
This detailed article provides a comprehensive overview of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C27H36N2O5 |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C27H36N2O5/c1-3-9-33-23-6-4-22(5-7-23)29-25(31)14-24(26(29)32)28(18(2)30)8-10-34-27-15-19-11-20(16-27)13-21(12-19)17-27/h4-7,19-21,24H,3,8-17H2,1-2H3 |
Clave InChI |
BAXABKWRVVJNBD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCOC34CC5CC(C3)CC(C5)C4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide](/img/structure/B15007228.png)
![[5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester](/img/structure/B15007230.png)
![N-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B15007244.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B15007247.png)
![2,6-dichloro-N'-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide](/img/structure/B15007256.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide](/img/structure/B15007259.png)


![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]](/img/structure/B15007281.png)
![N-[4-[5-benzyl-13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]phenyl]acetamide](/img/structure/B15007286.png)
![6,7-Diethoxy-1-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15007292.png)
![1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B15007293.png)


